
(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is a chiral amine compound that features a fluorinated aromatic ring and an allylic amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde.
Formation of the Allylic Alcohol: The aldehyde is subjected to a Grignard reaction with an appropriate allyl magnesium bromide to form the corresponding allylic alcohol.
Conversion to Amine: The allylic alcohol is then converted to the amine via an amination reaction, often using reagents like lithium aluminum hydride (LiAlH4) or other reducing agents.
Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the allylic double bond to a single bond, forming saturated amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of allylic ketones or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: The compound can be used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and allylic amine group allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl: The enantiomer of the compound with potentially different biological activities.
1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine: The non-chiral version without the hydrochloride salt.
1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-ol: The corresponding alcohol instead of the amine.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl is unique due to its chiral nature and the presence of both a fluorinated aromatic ring and an allylic amine group. These features contribute to its specific reactivity and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m1./s1 |
InChI Key |
OXSPYZOGUJPZMX-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C=C)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C=C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
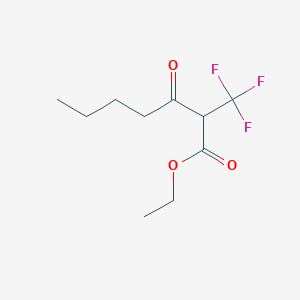

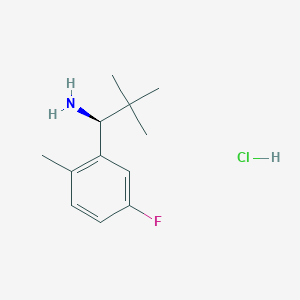
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
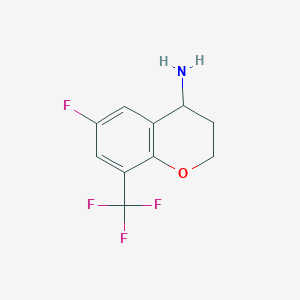
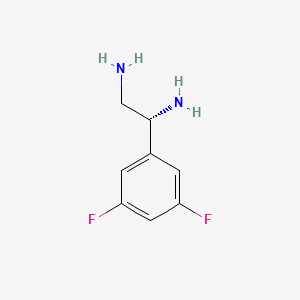
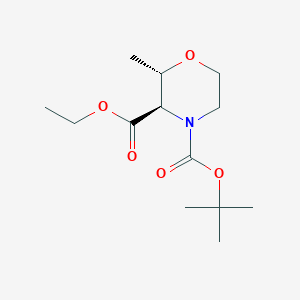


![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
